molecular formula C17H21N5OS B2607400 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole CAS No. 1014096-05-9

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole

Cat. No. B2607400
CAS RN: 1014096-05-9
M. Wt: 343.45
InChI Key: QPYHCPZFVZOUEB-UHFFFAOYSA-N
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Description

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic characterization of compounds containing the 1,2,4-triazole and pyrazole rings, similar in structure to the chemical , have been explored. These studies have revealed their potential antioxidant and α-glucosidase inhibitory activities. For instance, Schiff bases tethered to 1,2,4-triazole and pyrazole rings have been synthesized, characterized, and evaluated for their biological activities, including antioxidant actions determined by various in vitro methods such as DPPH, ABTS, and FRAP assays, and α-glucosidase inhibition, demonstrating significant inhibitory potential (Pillai et al., 2019).

Pharmacological Potential

The structural combination of 1,2,4-triazole and pyrazole fragments in molecules is linked to significant pharmacological potential. The creation of substances incorporating these heterocycles aims to enhance interaction with various biological targets, promising in the development of new therapeutic agents. Such chemical modifications have been studied for their ability to influence the formation of specific types of activity, including antifungal potential, by altering the likelihood of interaction with biological targets (Fedotov et al., 2022).

Molecular Interactions and Stability

Explorations into the molecular stabilities, conformational analyses, and potential as EGFR inhibitors of benzimidazole derivatives bearing 1,2,4-triazole have been conducted. Such studies provide insights into the tautomeric properties, conformations, and mechanisms behind their anti-cancer properties, highlighting the significance of these molecules in medicinal chemistry (Karayel, 2021).

properties

IUPAC Name

4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-5-22-15(14-10-21(3)20-16(14)23-4)18-19-17(22)24-11-13-8-6-7-12(2)9-13/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYHCPZFVZOUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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